molecular formula C10H17F3N2O3 B1624330 (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid CAS No. 900503-36-8

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Cat. No.: B1624330
CAS No.: 900503-36-8
M. Wt: 270.25 g/mol
InChI Key: HKHKOEMMPVPVOS-OGFXRTJISA-N
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Description

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an imidazolidinone ring, all attached to a trifluoroacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research applications.

Mechanism of Action

Target of Action

The primary target of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is organic compounds in synthetic organic chemistry . The compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

The compound interacts with its targets through a unique reactivity pattern elicited by the crowded tert-butyl group . This interaction involves the introduction of the tert-butoxycarbonyl group into the target organic compounds . The trifluoromethyl group also plays an increasingly important role in this process .

Biochemical Pathways

The compound affects the biosynthetic and biodegradation pathways of organic compounds . It is involved in the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The introduction of the tert-butoxycarbonyl group into organic compounds is a key step in these pathways .

Result of Action

The result of the compound’s action is the formation of tert-butoxycarbonyl derivatives of amino acids and other organic compounds . This transformation is part of the compound’s role in synthetic organic chemistry, contributing to the efficiency, versatility, and sustainability of the synthesis process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the formation of tert-butyl ethers of alcohols and phenols is performed in solvent-free conditions at room temperature . The catalyst used in this process can be easily recovered and reused several times without loss of activity .

Biochemical Analysis

Biochemical Properties

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid acts as a highly selective organocatalyst in biochemical reactions, particularly in 1,3-dipolar addition and Friedel-Crafts alkylation . It interacts with various enzymes and proteins, forming complexes that enable the differentiation of enantiomers based on their physical and chemical properties . This interaction is crucial for the compound’s function as a resolving agent in organic synthesis.

Cellular Effects

The effects of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid on cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic flux and enzyme activity.

Molecular Mechanism

At the molecular level, ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form complexes with enantiomers is central to its mechanism of action, facilitating the separation and synthesis of chiral compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid are critical factors. Over time, the compound’s effects on cellular function can change, with long-term studies indicating potential impacts on cellular metabolism and gene expression . The product’s stability is maintained under specific storage conditions, ensuring its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses are effective in achieving the desired biochemical outcomes . Threshold effects are observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its function as an organocatalyst . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s role in organic synthesis .

Transport and Distribution

Within cells and tissues, ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

    Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Trifluoroacetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-(tert-Butyl)-3-methyl-4-imidazolidinone: Lacks the trifluoroacetic acid moiety, resulting in different chemical and biological properties.

    3-Methyl-4-imidazolidinone: A simpler analog without the tert-butyl and trifluoroacetic acid groups.

Uniqueness

®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is unique due to its chiral nature and the presence of multiple functional groups that confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKOEMMPVPVOS-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458821
Record name (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900503-36-8
Record name 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3-methyl-, (2R)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900503-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 900503-36-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
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(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
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(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
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(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
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(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 6
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

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